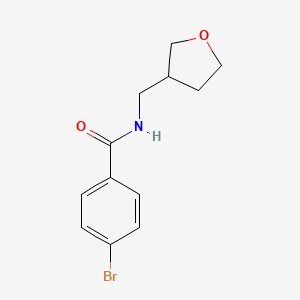
4-Bromo-N-((tetrahydrofuran-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-((tetrahydrofuran-3-yl)methyl)benzamide is a chemical compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzamide structure, which is further substituted with a tetrahydrofuran-3-ylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromobenzoyl chloride with tetrahydrofuran-3-ylmethanol in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-((tetrahydrofuran-3-yl)methyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce corresponding carboxylic acids .
Scientific Research Applications
4-Bromo-N-((tetrahydrofuran-3-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-N-((tetrahydrofuran-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the tetrahydrofuran-3-ylmethyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, which may lead to the formation of active intermediates that interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of the tetrahydrofuran-3-ylmethyl group.
N-(4-Fluorophenyl)-3-bromobenzamide: Contains a fluorophenyl group instead of the tetrahydrofuran-3-ylmethyl group.
4-Bromo-N-(6-methylpyridin-2-yl)benzamide: Substituted with a methylpyridinyl group.
Uniqueness
4-Bromo-N-((tetrahydrofuran-3-yl)methyl)benzamide is unique due to the presence of the tetrahydrofuran-3-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C12H14BrNO2 |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
4-bromo-N-(oxolan-3-ylmethyl)benzamide |
InChI |
InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)12(15)14-7-9-5-6-16-8-9/h1-4,9H,5-8H2,(H,14,15) |
InChI Key |
ICUIUHBPOKOKTK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


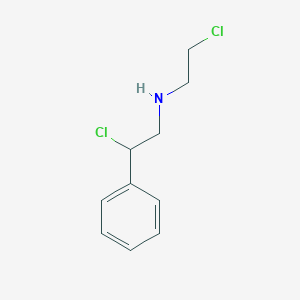
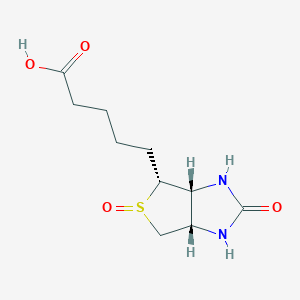
![(2S)-1-{2-[(1-Amino-2-methylpropan-2-YL)amino]acetyl}pyrrolidine-2-carbonitrile hydrochloride](/img/structure/B11753837.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methoxyethyl)amine](/img/structure/B11753840.png)
![(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B11753864.png)
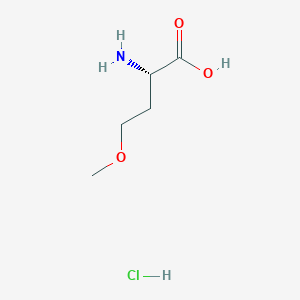
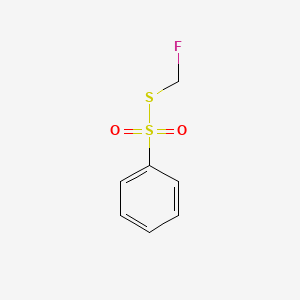
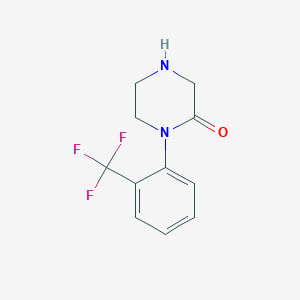
![1-[(1R)-2-hydroxy-1-phenylethyl]pyrrolidin-2-one](/img/structure/B11753874.png)
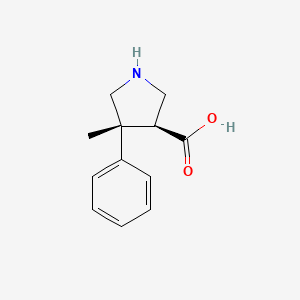
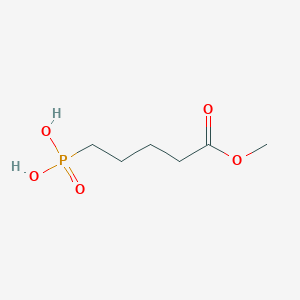
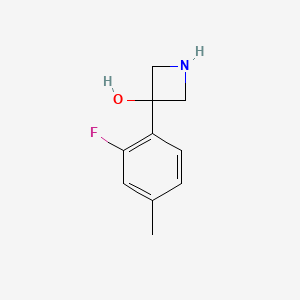
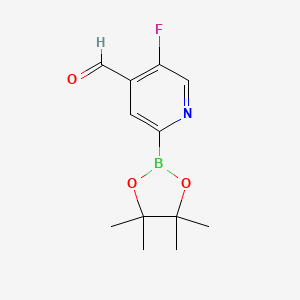
![(R)-6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11753903.png)
